4-(Bromomethyl)-2-methylpyridine hydrobromide
Description
4-(Bromomethyl)-2-methylpyridine hydrobromide (CAS: 73870-24-3) is a brominated pyridine derivative with a molecular formula of C₇H₉Br₂N. It has a purity of 97% and a melting point of 189–192°C . This compound is widely utilized in organic synthesis, particularly in alkylation reactions and as a precursor for pharmaceuticals. For example, it is employed in the preparation of benzoxazole derivatives and bioactive nano-carriers .
Properties
IUPAC Name |
4-(bromomethyl)-2-methylpyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNQJNTZLWLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245640-51-0 | |
| Record name | 4-(bromomethyl)-2-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 4-Hydroxymethyl-2-Methylpyridine
Reaction Overview
This method involves converting 4-hydroxymethyl-2-methylpyridine to the target compound via hydrobromic acid (HBr) treatment. The hydroxyl group undergoes nucleophilic substitution, yielding the bromomethyl derivative.
Key Steps:
Synthesis of 4-Hydroxymethyl-2-Methylpyridine :
- Vilsmeier-Haack Formylation : 2-Methylpyridine undergoes formylation at the 4-position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C.
- Reduction : The resulting 4-formyl-2-methylpyridine is reduced to 4-hydroxymethyl-2-methylpyridine using sodium borohydride (NaBH₄) in methanol.
Bromination :
Data Table:
| Parameter | Value |
|---|---|
| Starting Material | 4-Hydroxymethyl-2-methylpyridine |
| Reagents | HBr (48%), Br₂ |
| Temperature | −5°C → 0°C |
| Yield | 85–90% |
| Purity (HPLC) | >95% |
Appel Reaction for Direct Bromomethylation
Reaction Overview
The Appel reaction converts alcohols to alkyl bromides using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This method is advantageous for its mild conditions and high selectivity.
Key Steps:
Reaction Setup :
Workup :
- The mixture is stirred for 4 hours at room temperature, filtered to remove triphenylphosphine oxide, and concentrated.
- The crude product is recrystallized from ethanol/water (70:30 v/v) to obtain the hydrobromide salt.
Data Table:
| Parameter | Value |
|---|---|
| Starting Material | 4-Hydroxymethyl-2-methylpyridine |
| Reagents | CBr₄, PPh₃ |
| Solvent | Dichloromethane |
| Reaction Time | 4 hours |
| Yield | 88–93% |
Radical Bromination of 2,4-Dimethylpyridine
Reaction Overview
Benzylic bromination of 2,4-dimethylpyridine using N-bromosuccinimide (NBS) and a radical initiator selectively targets the 4-methyl group.
Key Steps:
Radical Initiation :
Purification :
- The reaction is quenched with water, and the organic layer is dried over Na₂SO₄.
- The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Data Table:
| Parameter | Value |
|---|---|
| Starting Material | 2,4-Dimethylpyridine |
| Reagents | NBS, AIBN |
| Solvent | CCl₄ |
| Temperature | Reflux (80°C) |
| Yield | 75–80% |
Industrial-Scale Continuous Flow Synthesis
Reaction Overview
Continuous flow reactors enhance efficiency and safety for large-scale production. This method adapts the bromination of 2-methylpyridine derivatives under controlled conditions.
Key Steps:
Reactor Setup :
Process Optimization :
- Residence time: 10 minutes.
- Inline NMR monitors conversion, ensuring >98% completion.
Data Table:
| Parameter | Value |
|---|---|
| Throughput | 50 kg/hour |
| Purity | 99.2% (GC-MS) |
| Solvent Recovery | 95% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| HBr Bromination | High yield, simple workup | Requires cryogenic conditions | Lab-scale |
| Appel Reaction | Mild conditions, no byproducts | Costly reagents (CBr₄, PPh₃) | Intermediate scale |
| Radical Bromination | Selective for benzylic position | Low yield, toxic solvents | Small scale |
| Continuous Flow | High throughput, automation | High initial investment | Industrial scale |
Chemical Reactions Analysis
Reaction Pathways
-
Starting Material : The synthesis typically begins with pyridin-4-ylmethanol, which undergoes bromination.
-
Bromination : A common method involves the use of phosphorus tribromide (PBr₃) in chloroform at elevated temperatures (around 45°C). This reaction leads to the formation of the desired hydrobromide salt.
Reaction Conditions
The general reaction conditions for synthesizing 4-(Bromomethyl)-2-methylpyridine hydrobromide can be summarized as follows:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pyridin-4-ylmethanol, HBr | Reflux for 4 hours | ~93% |
| 2 | PBr₃ in chloroform | Reflux for 4.5 hours | Product isolated as white solid |
The product is characterized using various spectroscopic techniques such as NMR, confirming the structure and purity of the synthesized compound .
Chemical Reactivity
This compound exhibits notable reactivity due to the presence of the bromomethyl group, which acts as an electrophile.
Electrophilic Substitution
The bromine atom in the compound enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. This property is particularly useful in:
-
Nucleophilic Substitution Reactions : The bromomethyl group can be substituted by various nucleophiles such as amines or alcohols, facilitating the formation of new C-N or C-O bonds.
Scientific Research Applications
4-(Bromomethyl)-2-methylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methylpyridine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Bromomethyl Substitutions
The bromomethyl group (-CH₂Br) is a key functional moiety in these compounds, enabling nucleophilic substitution reactions. Below is a comparative analysis:
Key Differences :
- Aromatic System : The pyridine ring in 4-(Bromomethyl)-2-methylpyridine HBr offers distinct electronic properties compared to benzaldehyde (electron-deficient due to the aldehyde group) or pteridine (electron-rich, fused ring system).
- Reactivity : The aldehyde group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic additions, whereas the pyridine derivatives are more suited for SN2 reactions .
Functional Group Variations
Nitro-Substituted Derivatives
- 4-(Bromonitromethyl)-2-methylpyridine (32): Synthesized via bromination of nitro compounds. The nitro group (-NO₂) enhances electrophilicity, making it reactive toward reduction or substitution .
Hydroxymethyl and Methanol Derivatives
Biological Activity
4-(Bromomethyl)-2-methylpyridine hydrobromide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound has a molecular formula of C7H8Br2N and a molecular weight of approximately 251.96 g/mol. Its structure includes a pyridine ring with a bromomethyl group and a methyl substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it can inhibit adenylating enzymes critical in bacterial siderophore biosynthesis, impacting the growth of pathogens like Acinetobacter baumannii and Klebsiella pneumoniae .
- Protein Modification : It serves as a probe for studying protein interactions and enzyme activity modulation, making it useful in biochemical assays .
Biological Activity Data
Case Studies and Research Findings
-
Inhibition of BasE in Bacterial Pathogens :
A study investigated the inhibitory effects of 4-(Bromomethyl)-2-methylpyridine on BasE, revealing that it binds effectively to the enzyme's active site. This interaction prevents substrate access, demonstrating its potential as an antibacterial agent . -
Biochemical Assays :
The compound was utilized in high-throughput screening assays to identify its effects on enzyme kinetics. Results indicated significant inhibition rates, suggesting its utility in drug development targeting bacterial infections . -
Synthesis and Structural Analysis :
Research outlined the synthetic pathways for producing this compound, emphasizing the importance of bromination steps in enhancing biological activity. Structural characterization confirmed its binding affinity through various analytical techniques .
Q & A
Q. What are the optimal synthetic conditions for preparing 4-(bromomethyl)-2-methylpyridine hydrobromide, and how do reaction parameters influence yield?
The synthesis typically involves bromination of 2-methylpyridine derivatives under controlled conditions. For example, anhydrous solvents like dimethylacetamide (DMA) and temperatures around 55°C are critical to avoid side reactions . Catalysts such as triethylamine (Et₃N) may be added to neutralize HBr byproducts, improving reaction efficiency. Yield optimization requires monitoring reaction time (e.g., 72 hours for complete conversion) and stoichiometric ratios of reagents (e.g., 1.08 mmol substrate vs. 1.38 mmol brominating agent) .
Q. What safety precautions are essential when handling this compound in the laboratory?
Due to its reactive bromomethyl group and hydrobromide counterion, the compound requires strict safety measures:
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Key characterization methods include:
- NMR Spectroscopy: To confirm the bromomethyl (-CH₂Br) and methyl (-CH₃) substituents on the pyridine ring .
- Mass Spectrometry: For molecular weight verification (e.g., C₆H₇Br₂N, MW ~266.96 g/mol) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, particularly with the hydrobromide counterion .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitutions?
The bromomethyl group at the 4-position is highly electrophilic due to the electron-withdrawing pyridine ring, facilitating nucleophilic attacks (e.g., by amines or thiols). The adjacent methyl group at the 2-position introduces steric hindrance, selectively directing reactions to the 4-position. Comparative studies with analogs like 5-(bromomethyl)-2,4-dichloropyridine hydrobromide show that additional electron-withdrawing groups (e.g., Cl) enhance electrophilicity but may reduce solubility .
Q. What contradictions exist in reported reactivity data for this compound, and how can they be resolved experimentally?
Discrepancies arise in solvent-dependent reactivity. For instance, DMA-based syntheses report higher yields than ethanol-based methods, possibly due to better stabilization of intermediates . To resolve contradictions, systematic studies under varying solvents (e.g., ethanol vs. DMA), temperatures, and catalysts are recommended, coupled with real-time monitoring via HPLC or in-situ IR .
Q. How does this compound compare to structurally similar compounds in biological activity studies?
Unlike 4-bromo-5-chloro-2-methylpyridine hydrobromide, which shows antibacterial activity, the methyl substituent in this compound may reduce polarity, limiting cellular uptake. However, its hydrobromide salt enhances solubility in aqueous media, making it suitable for in vitro assays targeting enzyme inhibition (e.g., kinase studies) . Mechanistic comparisons with trifluoromethyl analogs (e.g., 4-bromomethyl-2-trifluoromethyl-pyridine hydrobromide) reveal divergent biological pathways due to differing electronegativities .
Q. What strategies mitigate decomposition or byproduct formation during storage or reactions?
- Storage: Keep under inert gas (N₂/Ar) at low temperatures (-20°C) to prevent hydrolysis of the bromomethyl group .
- Reaction Conditions: Use scavengers like molecular sieves to absorb HBr, reducing acid-catalyzed degradation. For example, adding Et₃N during synthesis minimizes unwanted polymerization .
Methodological Considerations
- Reaction Design: Prioritize anhydrous conditions and polar aprotic solvents for bromomethyl group stability .
- Data Interpretation: Cross-validate NMR and mass spectrometry results with computational models (e.g., density functional theory for charge distribution analysis) to resolve structural ambiguities .
- Comparative Studies: Use analogs like 4-bromo-2-methylpyridine (lacking the hydrobromide counterion) as controls to isolate the counterion’s role in reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
